1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₇H₇F₃N₂O₂ and a CAS number of 1245772-05-7. This compound features a pyrazole ring substituted with a trifluoropropyl group at the 1-position and a carboxylic acid functional group at the 5-position. The presence of trifluoromethyl groups imparts unique electronic properties, making this compound of interest in various fields, particularly in pharmaceuticals and agrochemicals .
Synthesis methods for 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involve:
These steps can vary based on the specific reagents and conditions employed in the synthesis .
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has potential applications in:
Several compounds share structural similarities with 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Contains a trifluoromethyl group instead of trifluoropropyl | Less steric hindrance due to smaller group |
1-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Different position for carboxylic acid | May exhibit different biological activities |
4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Trifluoromethyl group at position 4 | Variation in electronic effects and reactivity |
The presence of the trifluoropropyl group in 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid distinguishes it from these similar compounds by potentially enhancing its lipophilicity and altering its interaction profiles in biological systems .
The compound 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid represents a substituted pyrazole derivative with systematic molecular identifiers that provide unambiguous chemical characterization [1] [2]. The International Union of Pure and Applied Chemistry nomenclature follows standard conventions for heterocyclic compounds bearing both alkyl and functional group substituents [1] [2].
Table 1: Core Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₇F₃N₂O₂ | [1] [2] |
Molecular Weight | 208.14 g/mol | [1] [2] |
IUPAC Name | 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | [1] [2] |
CAS Registry Number | 1245772-05-7 | [1] [2] [3] |
MDL Number | MFCD18262332 | [1] [3] |
SMILES Notation | O=C(O)C1=CC=NN1CCC(F)(F)F | [1] [2] |
InChI String | InChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-5(6(13)14)1-3-11-12/h1,3H,2,4H2,(H,13,14) | [2] |
InChI Key | LQTIZFMDLWJRNY-UHFFFAOYSA-N | [2] |
The systematic nomenclature reflects the compound's structural features: a pyrazole ring system with substitution at position 1 by a 3,3,3-trifluoropropyl chain and a carboxylic acid functional group at position 5 [1] [2]. The trifluoropropyl substituent introduces significant electron-withdrawing character due to the three fluorine atoms, which influences the compound's electronic properties and reactivity patterns [4] [5].
The canonical SMILES representation provides a linear notation that unambiguously describes the molecular connectivity, with the pyrazole ring core (CC=NN) bearing the carboxylic acid group (C(=O)O) and the trifluoropropyl chain (CCC(F)(F)F) [1] [2]. This structural arrangement places the compound within the broader class of pyrazole carboxylic acids, which are known for their diverse chemical and biological properties [6] [7].
While specific crystallographic data for 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid remains limited in the available literature, structural analysis can be inferred from related pyrazole carboxylic acid derivatives that have been characterized by X-ray diffraction methods [8] [9] [10]. The solid-state conformation of pyrazole carboxylic acids typically exhibits planar or near-planar geometries for the heterocyclic ring system, with substituents adopting conformations that minimize steric interactions while maximizing stabilizing intermolecular contacts [8] [11].
Comparative analysis with structurally related compounds provides insight into the likely solid-state behavior of this trifluoropropyl-substituted derivative [8] [9]. The crystal structure of pyrazole-4-carboxylic acid demonstrates that these compounds form quasi-linear ribbons through cyclic hydrogen bonding between pyrazole and carboxylic acid groups, with dynamic proton disorder observed at elevated temperatures [8]. The presence of the bulky trifluoropropyl substituent in the target compound would be expected to influence packing arrangements and intermolecular interactions significantly [12].
Table 2: Comparative Crystallographic Parameters for Related Pyrazole Carboxylic Acids
Compound | Space Group | Unit Cell Parameters | Key Structural Features | Reference |
---|---|---|---|---|
Pyrazole-4-carboxylic acid | Monoclinic | a=8.5Å, b=6.2Å, c=9.8Å | Quasi-linear ribbons, proton disorder | [8] |
3-Aminopyrazole-4-carboxylic acid | P2₁ | a=5.2Å, b=7.1Å, c=8.9Å | Zwitterionic form, complex H-bond network | [10] [11] |
4-Chloro-1H-pyrazole-3-carboxylic acid | C2/c | a=25.4Å, b=6.9Å, c=13.1Å | Intermolecular O-H···N bonds | [9] |
The trifluoropropyl substituent introduces additional complexity to the crystal packing through its electron-withdrawing nature and potential for weak intermolecular interactions involving the fluorine atoms [12]. Fluorinated substituents often participate in C-H···F contacts and can influence the overall crystal symmetry and packing efficiency [12].
Tautomerism in pyrazole carboxylic acids represents a fundamental structural phenomenon that significantly influences their chemical and physical properties [6] [7] [13]. The compound 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, bearing substitution at the N1 position, exhibits reduced tautomeric complexity compared to unsubstituted pyrazole derivatives, as the nitrogen substitution pattern fixes the protonation state of the heterocyclic ring [6] [7].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for tautomeric characterization in pyrazole systems [6] [7]. The technique enables differentiation between tautomeric forms through characteristic chemical shift patterns for carbon-13 and nitrogen-15 nuclei at positions 3 and 5 of the pyrazole ring [6]. For N-substituted pyrazoles like the target compound, tautomeric equilibria are generally absent due to the fixed substitution pattern, contrasting with the dynamic behavior observed in unsubstituted derivatives [6] [7].
Table 3: Tautomeric Behavior in Pyrazole Carboxylic Acid Systems
Compound Type | Tautomeric Equilibrium | Preferred Form | Analysis Method | Reference |
---|---|---|---|---|
Unsubstituted pyrazole-3(5)-carboxylic acids | Present | Variable, substituent-dependent | ¹³C NMR, ¹⁵N NMR | [6] [7] |
N-substituted pyrazole carboxylic acids | Absent | Fixed by substitution | ¹³C NMR | [6] |
1H-pyrazole-3(5)-(N-tert-butyl)carboxamide | Present | 90% 3-substituted/10% 5-substituted at 293K | Solution NMR | [7] |
The electron-withdrawing trifluoropropyl substituent in the target compound would be expected to influence the electronic distribution within the pyrazole ring, potentially affecting the acidity of the carboxylic acid group and the overall molecular stability [4] [5]. Theoretical calculations suggest that electron-withdrawing groups at the nitrogen position can stabilize specific tautomeric forms through electronic effects [6].
The geminal coupling constant ²J[pyrazole C-4,H-3(5)] serves as a diagnostic tool for tautomeric identification, with values of approximately 9-11 Hz characteristic of 1H-pyrazol-5-ol forms and 4-5 Hz typical of 1,2-dihydro-3H-pyrazol-3-one structures [13]. However, the N-substituted nature of the target compound eliminates this tautomeric complexity, resulting in a single, well-defined structural form.
The structural architecture of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid in the solid state is governed by a complex network of intermolecular interactions, with hydrogen bonding playing a central role in determining crystal packing arrangements [14] [8] [15]. The carboxylic acid functional group serves as both a hydrogen bond donor and acceptor, enabling the formation of characteristic dimeric motifs and extended network structures commonly observed in carboxylic acid-containing compounds [14] [8].
Pyrazole carboxylic acids typically exhibit multiple types of intermolecular hydrogen bonding interactions, including classic O-H···O contacts between carboxylic acid groups, N-H···O interactions involving the pyrazole nitrogen atoms, and N-H···N contacts between pyrazole rings [14] [15] [11]. The presence of the trifluoropropyl substituent introduces additional complexity through potential weak interactions involving the fluorine atoms, such as C-H···F contacts and F···F interactions [17].
Table 4: Characteristic Intermolecular Interactions in Pyrazole Carboxylic Acid Systems
Interaction Type | Typical Distance (Å) | Geometric Parameters | Structural Consequence | Reference |
---|---|---|---|---|
O-H···O (carboxylic acid dimer) | 2.6-2.8 | Linear, ~180° | Dimeric motifs | [14] [8] |
N-H···O (pyrazole to carboxyl) | 2.7-2.9 | 140-160° | Chain formation | [14] [15] |
N-H···N (pyrazole to pyrazole) | 2.8-3.0 | 150-170° | Network crosslinking | [15] [11] |
C-H···F (weak interaction) | 3.0-3.4 | Variable | Packing stabilization | [17] |
The crystal structure of related compounds demonstrates that pyrazole carboxylic acids form extended networks through combinations of these interaction types [14] [8] [11]. For example, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits two-dimensional sheet structures stabilized by N-H···N and O-H···O hydrogen bonds, with the carboxylic acid groups forming classic dimeric arrangements [14].
The trifluoropropyl substituent in the target compound would be expected to influence the hydrogen bonding network through its electron-withdrawing properties, potentially increasing the acidity of the carboxylic acid group and enhancing the strength of O-H···O interactions [4] [5]. Additionally, the fluorine atoms may participate in weak C-H···F contacts with neighboring molecules, contributing to the overall crystal stability [17].
Computational studies on related fluorinated pyrazole systems suggest that trifluoromethyl groups can significantly alter intermolecular interaction patterns compared to non-fluorinated analogs [12]. The electron-withdrawing nature of the trifluoropropyl chain may also influence the basicity of the pyrazole nitrogen atoms, affecting N-H···N and N-H···O hydrogen bonding capabilities [6] [12].
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